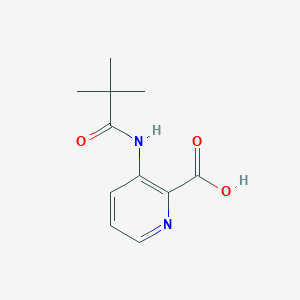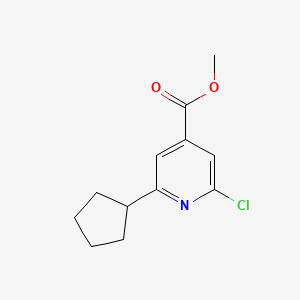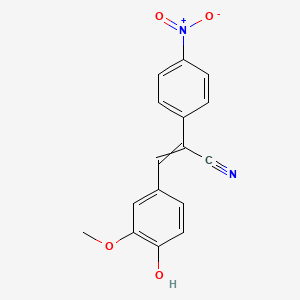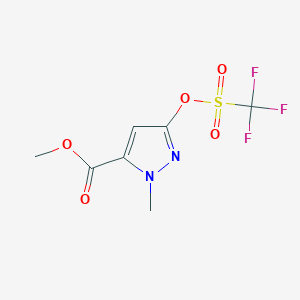
3-Pivalamidopicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pivalamidopicolinic acid, also known as 2-Pyridinecarboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-, is a compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol This compound is a derivative of picolinic acid, which is a pyridine carboxylic acid with a carboxyl group at the 2-position
准备方法
The synthesis of 3-Pivalamidopicolinic acid involves several steps, typically starting with the preparation of the pivaloyl chloride and its subsequent reaction with picolinic acid derivatives. One common method involves the reaction of pivaloyl chloride with picolinic acid in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
3-Pivalamidopicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The pivalamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Pivalamidopicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Pivalamidopicolinic acid involves its interaction with specific molecular targets and pathways. The pivalamide group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
3-Pivalamidopicolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: A simpler derivative with a carboxyl group at the 2-position.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
The uniqueness of this compound lies in the presence of the pivalamide group, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-7-5-4-6-12-8(7)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) |
InChI 键 |
HVQZBNBABSHFGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=C(N=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)

![2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B13996843.png)
![3-[[4-[4-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13996846.png)



![n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13996862.png)


![4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13996874.png)



